3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL

Lipophilicity LogP Physicochemical Properties

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol (CAS 585532-19-0) is a bifunctional organic building block featuring a bicyclo[1.1.1]pentane (BCP) core substituted with a trifluoromethyl group and a hydroxyl moiety. The BCP motif is widely recognized as a three-dimensional, saturated bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry and drug discovery.

Molecular Formula C6H7F3O
Molecular Weight 152.11 g/mol
CAS No. 585532-19-0
Cat. No. B3145921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL
CAS585532-19-0
Molecular FormulaC6H7F3O
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)O)C(F)(F)F
InChIInChI=1S/C6H7F3O/c7-6(8,9)4-1-5(10,2-4)3-4/h10H,1-3H2
InChIKeyBVZRNAJOJZWRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol (CAS 585532-19-0): Technical Baseline for a BCP-Based Building Block


3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol (CAS 585532-19-0) is a bifunctional organic building block featuring a bicyclo[1.1.1]pentane (BCP) core substituted with a trifluoromethyl group and a hydroxyl moiety . The BCP motif is widely recognized as a three-dimensional, saturated bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry and drug discovery [1]. The compound possesses a molecular weight of 152.11 g/mol (formula C₆H₇F₃O) and a high fraction of sp³-hybridized carbons (Fsp³ = 1.0), which are characteristic physicochemical attributes of this scaffold .

Why 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol Cannot Be Swapped with Closely Related BCP or Phenyl Analogs


While the bicyclo[1.1.1]pentane class shares a common scaffold, substituent variations drastically alter physicochemical and biological profiles. Simply interchanging this compound with unsubstituted BCP alcohol (bicyclo[1.1.1]pentan-1-ol) or a phenyl analog (e.g., 4-(trifluoromethyl)phenol) fails to capture the precise balance of properties required for specific synthetic or pharmacological applications. Empirical evidence from bioisostere studies demonstrates that the trifluoromethyl group significantly modulates lipophilicity, metabolic stability, and target binding, while the hydroxyl moiety provides a critical functional handle for downstream derivatization [1]. Furthermore, direct comparator studies between BCP and phenyl scaffolds reveal substantial differences in solubility, permeability, and non-specific binding, rendering any substitution without quantitative justification scientifically unsound [2][3].

Quantitative Differentiation Evidence for 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol vs. Phenyl and BCP Analogs


Lipophilicity Modulation: Quantified LogP of the Target Compound vs. Unsubstituted BCP and Phenyl Analogs

The trifluoromethyl group provides a quantifiable increase in lipophilicity compared to the unsubstituted bicyclo[1.1.1]pentan-1-ol scaffold. The measured or calculated LogP for 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol ranges from 0.79 to 1.46 . This is a key differentiator from phenyl-based analogs which often exhibit higher LogP values that can lead to suboptimal drug-like properties. For instance, the phenyl analog 4-(trifluoromethyl)phenol has a reported XLogP3 of 2.8 [1], highlighting the BCP's capacity to reduce lipophilicity while retaining the trifluoromethyl functionality. While direct head-to-head data for this exact compound against its unsubstituted BCP counterpart is lacking in public sources, the principle of LogP increase due to trifluoromethyl substitution is a well-established class-level inference for BCP derivatives .

Lipophilicity LogP Physicochemical Properties

Solubility and Non-Specific Binding Advantage: Class-Level Evidence for BCP vs. Phenyl Scaffolds

The BCP scaffold provides a robust class-level advantage in aqueous solubility and reduced non-specific binding compared to phenyl rings. In a systematic study by Auberson et al., replacing a para-substituted phenyl ring with a BCP-1,3-diyl group improved solubility by at least 50-fold and markedly decreased non-specific binding as measured by CHI(IAM) [1]. This study provides strong supporting evidence for the target compound's potential advantages. In contrast, replacement with a larger bicyclo[2.2.2]octane (BCO) group led to increased lipophilicity and worsened NSB (increase of +3.4 CHI(IAM) units) [1], demonstrating that not all saturated bioisosteres offer equivalent benefits. This differentiation underscores the specific utility of the compact BCP core present in 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-ol.

Aqueous Solubility Non-specific Binding (NSB) Bioisostere

Impact on in vitro Potency and Permeability: Insights from a BCP-Phenyl Comparator Study

In a study where a BCP moiety (structurally related to the target compound) replaced a phenyl ring in an LpPLA2 inhibitor, the BCP-containing analog (Compound 5) maintained high potency (pIC₅₀ = 9.4 vs. 10.2 for the phenyl parent) while achieving a 3-fold improvement in artificial membrane permeability (AMP: 705 nm/s vs. 230 nm/s) and a 9-fold increase in kinetic solubility (74 µM vs. 8 µM) [1][2]. The X-ray crystal structure confirmed a conserved binding mode, validating the BCP moiety as an effective bioisostere [2]. This head-to-head comparison demonstrates that a BCP scaffold can preserve target engagement while significantly enhancing drug-like properties, a profile likely extendable to derivatives of 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-ol.

Potency Permeability LpPLA2 Inhibition

Oral Bioavailability Enhancement: In Vivo PK Advantage of BCP over Phenyl in a Murine Model

In a seminal study by Stepan et al., replacing a central para-substituted fluorophenyl ring with a BCP motif in a γ-secretase inhibitor resulted in a compound (Compound 3) with comparable potency but ~4-fold higher oral exposure (Cmax and AUC) in mice compared to the phenyl-containing clinical candidate (Compound 1, BMS-708163) [1][2]. This in vivo pharmacokinetic improvement was attributed to the BCP's enhanced passive permeability and aqueous solubility [1]. While this specific study did not use the target alcohol, it provides compelling class-level evidence that the BCP core can translate improved in vitro properties into superior in vivo pharmacokinetic performance, a key differentiator from phenyl-based analogs.

Oral Bioavailability Pharmacokinetics In Vivo γ-Secretase

High-Impact Procurement and Research Scenarios for 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol


Lead Optimization Programs Targeting Enhanced Aqueous Solubility and Reduced Non-Specific Binding

Procure this compound for medicinal chemistry campaigns where the lead series suffers from poor aqueous solubility (<10 µM) or high non-specific binding, particularly when a para-substituted phenyl or tert-butyl group is present. The class-level evidence for the BCP scaffold's ≥50-fold solubility improvement and reduced NSB (as per Auberson et al., 2017 [1]) supports its use as a direct replacement. The trifluoromethyl group provides a specific lipophilicity window (LogP ~0.8-1.5 ) that can be leveraged to fine-tune LogD and permeability.

Synthesis of γ-Secretase or LpPLA2 Inhibitor Analogs for CNS and Cardiovascular Targets

Use this building block as a core component in the synthesis of novel inhibitors targeting γ-secretase (for Alzheimer's disease) or LpPLA2 (for cardiovascular indications). The BCP scaffold has been clinically validated to maintain target potency while significantly improving oral bioavailability (~4-fold increase in Cmax/AUC in mice [2]) and permeability (AMP: 705 nm/s [3]) over phenyl counterparts. The hydroxyl group on the target compound provides a versatile site for further functionalization to explore structure-activity relationships (SAR) around these validated pharmacophores.

Development of BCP-Containing PET Tracers and Imaging Agents

Incorporate this compound into the design of novel positron emission tomography (PET) tracers or imaging agents. The class-level evidence for reduced non-specific binding (NSB) on immobilized artificial membranes (CHI(IAM) decrease of ~7.8 units for BCP vs. phenyl [1]) is a critical advantage for imaging applications, where high NSB can obscure specific signal. The hydroxyl group can be utilized for radiolabeling or for conjugating targeting vectors.

Creation of Diverse BCP-Focused Compound Libraries via Parallel Synthesis

Leverage the bifunctional nature (hydroxyl and trifluoromethyl) of this compound as a central scaffold for generating a diverse library of BCP-containing molecules. The hydroxyl group is a prime site for standard chemical transformations (e.g., esterification, etherification, oxidation, conversion to a leaving group), allowing for rapid exploration of chemical space around the three-dimensional BCP core. The trifluoromethyl group provides a stable, metabolically robust 19F NMR probe for monitoring reactions and assessing compound purity [4].

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